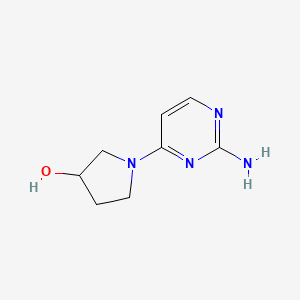

1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminopyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLPKWQFFNHWTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Aminopyrimidin 4 Yl Pyrrolidin 3 Ol and Its Derivatives

Enantioselective Synthesis of Pyrrolidin-3-ol Subunits

The chiral 3-hydroxypyrrolidine framework is a crucial component in numerous biologically active molecules. unirioja.es Its stereochemistry significantly influences pharmacological properties, necessitating the development of robust enantioselective synthetic methods. lookchem.com

Chiral Pool Approaches Utilizing Natural Products as Starting Materials

The "chiral pool" approach is a highly effective strategy for establishing key stereocenters in optically active compounds by using naturally occurring chiral molecules as starting materials. mdpi.com Various natural products have been successfully employed for the synthesis of chiral 3-hydroxypyrrolidine derivatives.

Commonly used natural products include amino acids like L-glutamic acid, (R)- and (S)-aspartic acid, and L-serine, as well as other chiral molecules like malic acid. unirioja.esgoogle.comnih.gov For instance, (S)-3-hydroxypyrrolidine can be prepared from optically pure 4-amino-(S)-2-hydroxybutyric acid, which is itself derived from L-glutamic acid. google.comgoogle.com This method involves steps such as esterification, lactam cyclization, and subsequent reduction. google.com Another approach starts from natural malic acid, involving a condensation reaction with benzylamine (B48309) followed by reduction. google.com

The use of these readily available and inexpensive chiral starting materials provides a direct route to enantiomerically pure pyrrolidin-3-ol derivatives, leveraging the inherent chirality of nature. mdpi.comnih.gov

Table 1: Examples of Natural Products as Chiral Starting Materials

| Natural Product | Key Transformation Steps | Target Moiety |

|---|---|---|

| L-Glutamic Acid | Conversion to 4-amino-2-hydroxybutyric acid, cyclization, reduction | Chiral 3-hydroxypyrrolidine |

| Malic Acid | Condensation with benzylamine, reduction | Chiral N-benzyl-3-hydroxypyrrolidine |

| L-Serine | Conversion to hemiaminal, tandem Wittig-Michael reaction | Substituted pyrrolidines |

Asymmetric Catalysis in Pyrrolidine (B122466) Ring Construction

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral pyrrolidines, offering high levels of enantioselectivity. nih.govnih.gov This approach involves the use of a small amount of a chiral catalyst to induce stereoselectivity in the ring-forming reaction.

Organocatalysis, in particular, has seen significant advancements. Proline and its derivatives are widely used as organocatalysts in various asymmetric transformations to construct the pyrrolidine scaffold. nih.govnih.gov For example, cinchona-derived bifunctional amino-squaramide catalysts have been successfully used in the asymmetric cascade reaction of N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone to produce highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org These reactions often proceed with high enantio- and diastereoselectivities.

Metal-based catalysts, often featuring chiral ligands, are also employed. These catalysts can facilitate various transformations, including asymmetric hydrogenations and cyclization reactions, to afford enantiomerically enriched pyrrolidine derivatives. The choice of catalyst and reaction conditions allows for fine-tuning of the stereochemical outcome. nih.gov

1,3-Dipolar Cycloaddition Reactions for Stereocontrol

The 1,3-dipolar cycloaddition reaction is a highly efficient and stereocontrolled method for constructing the pyrrolidine ring. rsc.org This reaction typically involves the cycloaddition of an azomethine ylide (the 1,3-dipole) with a dipolarophile (an alkene). acs.org

This methodology allows for the simultaneous formation of up to four stereogenic centers with a high degree of control. acs.org The stereochemical outcome can be influenced by the chirality of the starting materials or by the use of chiral catalysts. For instance, a practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been achieved via an asymmetric 1,3-dipolar cycloaddition using a camphor (B46023) sultam as a chiral auxiliary. acs.org

Multicomponent versions of this reaction, where the azomethine ylide is generated in situ from an amine and an aldehyde, provide a straightforward pathway to complex spirooxindole-pyrrolidine scaffolds. nih.govnih.gov The diastereoselectivity of these reactions can often be controlled by the choice of solvent and catalyst. nih.gov

Table 2: Key Features of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Feature | Description |

|---|---|

| Stereocontrol | Can generate multiple stereocenters simultaneously with high diastereoselectivity. acs.org |

| Versatility | Tolerates a wide range of substituents on both the dipole and dipolarophile. nih.gov |

| Efficiency | Often proceeds in high yields under mild conditions. acs.org |

| Catalysis | Can be rendered enantioselective through the use of chiral auxiliaries or catalysts. rsc.orgacs.org |

Reductive Amino Alkylation Strategies for Pyrrolidine Formation

Reductive amination, or reductive alkylation, is a fundamental and widely used method for forming carbon-nitrogen bonds. organic-chemistry.org This reaction involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of pyrrolidine synthesis, intramolecular reductive amination is a key strategy. This involves a precursor molecule containing both a carbonyl group and an amine, which can cyclize and subsequently be reduced to form the pyrrolidine ring. Various reducing agents can be employed, with sodium borohydride (B1222165) being a common and versatile choice. organic-chemistry.org The reaction can be catalyzed by acids or metals to facilitate imine formation.

This strategy offers a direct route to the pyrrolidine core and is applicable to a wide range of substrates. The stereochemical outcome of the cyclization can be influenced by the existing stereocenters in the precursor molecule, leading to diastereoselective pyrrolidine formation.

Synthesis of the 2-Aminopyrimidine (B69317) Core

The 2-aminopyrimidine moiety is a common scaffold in medicinal chemistry. researchgate.net Its synthesis is well-established, with cyclocondensation reactions being the most prevalent approach.

Cyclocondensation Reactions Employing Guanidine (B92328) and Related Reagents

The most direct and common method for constructing the 2-aminopyrimidine ring is the cyclocondensation of guanidine with a 1,3-dielectrophilic compound. nih.gov This versatile reaction allows for the formation of a wide variety of substituted 2-aminopyrimidines.

The 1,3-dielectrophile is typically a β-dicarbonyl compound, an α,β-unsaturated ketone (chalcone), or an α,β-unsaturated nitrile. researchgate.netresearchgate.net For example, the reaction of chalcones with guanidine hydrochloride in ethanol (B145695) is a standard method for producing 2-aminopyrimidine derivatives. researchgate.net Similarly, acylethynylpyrroles react with guanidine nitrate (B79036) in a KOH/DMSO system to yield pyrrole-aminopyrimidine ensembles. mdpi.com

The reaction conditions can be varied, including the use of different bases (e.g., sodium methoxide) and solvents, and can sometimes be performed under pressure or with microwave irradiation to improve yields and reaction times. nih.govgoogle.com The use of guanidine hydrochloride or nitrate is common, and the choice of the counter-ion can influence the reaction. nih.govmdpi.com

Table 3: Examples of Cyclocondensation Reactions for 2-Aminopyrimidine Synthesis

| 1,3-Dielectrophile | Guanidine Source | Conditions |

|---|---|---|

| Chalcones | Guanidine Hydrochloride | Ethanol |

| Acylethynylpyrroles | Guanidine Nitrate | KOH/DMSO, 110-115 °C |

| β-Dicarbonyl Compounds | Guanidine | Varies |

Multi-Component Reactions for Pyrimidine (B1678525) Heterocycle Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular scaffolds in a single step from three or more starting materials. This approach is particularly valuable for the synthesis of substituted pyrimidines, offering a convergent and atom-economical alternative to traditional linear synthetic routes.

One notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. numberanalytics.comjocpr.com This process proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted and unsymmetrical pyrimidines in good to excellent yields. numberanalytics.comjocpr.commdpi.com The regioselectivity of this reaction is a key advantage, enabling precise control over the substitution pattern on the pyrimidine ring. numberanalytics.comjocpr.com For the synthesis of a 2-aminopyrimidine core, guanidine can be employed as the amidine component.

Another approach involves pseudo five-component reactions, where fewer unique molecules are used in multiple equivalents. For instance, the triflic acid-catalyzed cyclocondensation of a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) can yield polysubstituted pyrimidines. researchgate.net Furthermore, [4+2] cycloaddition strategies have been developed. For example, the in-situ generation of ketimines from alkynes and sulfonyl azides, followed by a copper-catalyzed tandem reaction with trichloroacetonitrile (B146778) and 1,1,3,3-tetramethylguanidine, can produce highly functionalized pyrimidines. researchgate.net

These MCRs are highly modular, making them well-suited for creating libraries of pyrimidine derivatives for screening purposes. The ability to vary the substituents on the pyrimidine core by simply changing the starting materials is a significant advantage in medicinal chemistry research. mdpi.com

| MCR Type | Key Reactants | Catalyst/Conditions | Key Features |

| Iridium-catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complexes | High regioselectivity, sustainable, forms unsymmetrical products. numberanalytics.comjocpr.com |

| Pseudo five-component | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Triflic acid | Involves multiple equivalents of some reactants. researchgate.net |

| [4+2] Cycloaddition | Alkynes, Sulfonyl azides, Trichloroacetonitrile, Guanidine | Copper catalyst | Forms highly functionalized pyrimidines through a tandem reaction. researchgate.net |

Strategies for Introducing and Modifying the 2-Amino Group

The 2-amino group is a crucial feature of the target molecule, and its introduction and subsequent modification are key synthetic considerations.

The most direct method for installing the 2-amino group is through the use of guanidine in condensation reactions to form the pyrimidine ring. kaist.ac.kr This approach directly incorporates the desired functionality during the heterocycle assembly. For instance, the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine is a classic and widely used method for preparing 2-aminopyrimidines. kaist.ac.kr

Once the 2-aminopyrimidine core is established, the amino group can be further modified to generate a diverse range of derivatives. Common modifications include acylation, sulfonylation, and alkylation reactions. For example, the 2-amino group can be acylated with various benzoyl chlorides to produce N-(pyrimidin-2-yl)benzamide derivatives. mdpi.com These modifications can significantly alter the biological activity of the parent compound. google.com

In some synthetic strategies, it may be necessary to protect the 2-amino group to prevent unwanted side reactions during subsequent transformations. The di-tert-butoxycarbonyl (di-Boc) protecting group has been successfully used for this purpose, allowing for reactions such as Sonogashira coupling at other positions of the pyrimidine ring. nih.gov The Boc groups can then be removed under acidic conditions to restore the 2-amino functionality.

Coupling Strategies for Constructing the 1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol Framework

The formation of the C-N bond between the pyrimidine and pyrrolidine rings is a critical step in the synthesis of the target molecule. Several modern coupling strategies can be employed to achieve this linkage efficiently.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and can be applied to the N-arylation of the pyrrolidine nitrogen with a suitably functionalized pyrimidine. researchgate.net For this to be a viable strategy, a leaving group, such as a halogen, is required at the 4-position of the 2-aminopyrimidine ring. The reaction of 2-amino-4-chloropyrimidine (B19991) with pyrrolidin-3-ol under palladium catalysis would directly yield the target scaffold. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance. researchgate.net

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. This approach involves the reaction of a pyrrolidine nucleophile with an electron-deficient pyrimidine ring bearing a good leaving group at the 4-position. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates this reaction.

N-alkylation of the 2-aminopyrimidine with a pyrrolidine derivative containing a leaving group is another possible route. However, controlling the site of alkylation on the 2-aminopyrimidine can be challenging, as both the endocyclic and exocyclic nitrogen atoms can be nucleophilic.

To achieve a controlled and high-yielding synthesis of this compound, an orthogonal protecting group strategy is often necessary. jocpr.com Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective deprotection and reaction of specific functional groups within a molecule. numberanalytics.comnih.gov

In the context of our target molecule, three functional groups require consideration: the 2-amino group of the pyrimidine, the secondary amine of the pyrrolidine, and the hydroxyl group of the pyrrolidine. A hypothetical strategy could involve:

Protection of Pyrrolidin-3-ol: The hydroxyl group can be protected as a silyl (B83357) ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether, which is stable under a wide range of conditions but can be selectively removed with fluoride (B91410) ions. jocpr.com The secondary amine of the pyrrolidine could be protected with a Boc group, which is removable under acidic conditions.

Protection of 2-Aminopyrimidine: The 2-amino group can be protected to prevent its interference in the coupling reaction. For instance, a formamidine (B1211174) protecting group, such as N,N-diisopropylformimidamide, has been used to protect a 2-aminopyrimidine during subsequent functionalization. researchgate.net This group can be removed under acidic or basic hydrolysis.

Coupling and Deprotection: With the functional groups appropriately protected, the coupling reaction (e.g., Buchwald-Hartwig amination of a protected 2-amino-4-chloropyrimidine with a protected pyrrolidin-3-ol) can be performed. Following the successful coupling, the protecting groups can be removed sequentially under their specific conditions to yield the final product.

| Functional Group | Example Protecting Group | Deprotection Conditions |

| Pyrrolidine -OH | TBDMS (tert-butyldimethylsilyl) | Fluoride ions (e.g., TBAF) |

| Pyrrolidine -NH | Boc (tert-butoxycarbonyl) | Acid (e.g., TFA, HCl) |

| Pyrimidine -NH2 | Diisopropylformamidine | Acid or base hydrolysis |

Parallel Synthesis and Combinatorial Chemistry for Derivative Libraries

Parallel synthesis and combinatorial chemistry are powerful strategies for rapidly generating large libraries of related compounds for high-throughput screening. researchgate.net These techniques are particularly well-suited for the exploration of the structure-activity relationships (SAR) of the this compound scaffold.

In a parallel synthesis approach, a series of related compounds are synthesized simultaneously in separate reaction vessels. nih.gov For example, a common 2-amino-4-chloropyrimidine intermediate could be reacted with a diverse set of substituted pyrrolidin-3-ols to generate a library of analogs with modifications on the pyrrolidine ring. Similarly, a common 1-(pyrimidin-4-yl)pyrrolidin-3-ol (B1468548) core could be subjected to various derivatization reactions at the 2-amino position.

Combinatorial chemistry takes this a step further by employing techniques like split-and-pool synthesis to create vast libraries of compounds. researchgate.net DNA-encoded libraries (DELs) represent a state-of-the-art combinatorial approach where each molecule in the library is tagged with a unique DNA barcode. This allows for the screening of millions of compounds simultaneously against a biological target, with the identity of the active compounds determined by sequencing their DNA tags. The pyrimidine scaffold is well-suited for DEL synthesis due to the availability of robust, DNA-compatible reactions for its construction and derivatization.

These high-throughput synthesis methods, coupled with efficient screening techniques, can significantly accelerate the drug discovery process by enabling the rapid identification of lead compounds from large and diverse chemical libraries.

Chemical Transformations and Derivatization Strategies for 1 2 Aminopyrimidin 4 Yl Pyrrolidin 3 Ol

Functionalization of the Pyrrolidin-3-ol Moiety

The pyrrolidin-3-ol portion of the molecule offers several avenues for chemical modification, primarily centered around its hydroxyl group and the ring structure itself.

Derivatization of the Hydroxyl Group (e.g., Ether, Ester, Carbamate Formation)

The secondary hydroxyl group is a key site for derivatization, allowing for the introduction of a variety of functional groups that can modulate properties such as lipophilicity, solubility, and biological target engagement.

Ether Formation: Ethers can be synthesized via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This reaction allows for the introduction of diverse alkyl or aryl chains.

Ester Formation: Esterification is readily achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method masterorganicchemistry.com. Alternatively, using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) provides a high-yielding route to esters nih.gov.

Carbamate Formation: Carbamates are often synthesized by reacting the hydroxyl group with an isocyanate. This reaction is typically efficient and proceeds under mild conditions to yield the corresponding carbamate derivative unimi.it. This functional group can act as a hydrogen bond donor and acceptor, influencing molecular interactions.

Table 1: Representative Derivatizations of the Hydroxyl Group

| Derivative Type | Reagents | General Conditions |

|---|

Modifications on the Pyrrolidine (B122466) Ring Carbons

Altering the carbon framework of the pyrrolidine ring is more complex than functionalizing the hydroxyl group but offers a route to novel analogs. These transformations often involve C-H functionalization reactions.

Recent advances in photoredox catalysis and transition-metal-catalyzed reactions have enabled the direct functionalization of C(sp³)–H bonds. For N-aryl pyrrolidines, α-C–H arylation can be achieved using quinone monoacetals as oxidants, leading to the introduction of aryl groups at the position adjacent to the nitrogen atom nih.govrsc.org. While these methods are powerful, their application to a complex substrate like 1-(2-aminopyrimidin-4-yl)pyrrolidin-3-ol would require careful optimization to control regioselectivity, particularly given the presence of multiple potentially reactive C-H bonds.

N-Substitutions on the Pyrrolidine Nitrogen

In the parent compound this compound, the pyrrolidine nitrogen is a tertiary amine, as it is bonded to two carbons within the pyrrolidine ring and one carbon of the pyrimidine (B1678525) ring nih.gov. Consequently, it lacks a proton and is not amenable to standard N-substitution reactions such as acylation or alkylation that require an N-H bond. Its reactivity is limited to reactions characteristic of tertiary amines, such as N-oxide formation or quaternization with highly reactive alkylating agents, though these are less common derivatization strategies for medicinal chemistry purposes.

Modifications of the 2-Aminopyrimidine (B69317) Scaffold

The 2-aminopyrimidine ring is an electron-deficient aromatic system that is rich in functionality, offering numerous sites for modification to tune the electronic and steric properties of the molecule.

Substitutions on the Pyrimidine Ring Carbons (e.g., Halogenation, Cross-Coupling Reactions)

The carbon atoms of the pyrimidine ring, particularly at the 5-position, are common sites for substitution.

Halogenation: Direct halogenation of 2-aminopyrimidines can be accomplished to introduce chloro, bromo, or iodo substituents. For instance, bromination often occurs at the 5-position using reagents like N-bromosuccinimide (NBS). An improved method for the halogenation of 2-aminopyrimidines involves conducting the reaction in the presence of a carbonate, oxide, or phosphate of a Group 2a metal, which can lead to significantly higher yields of the 5-halo-2-aminopyrimidine product google.com.

Cross-Coupling Reactions: The introduction of a halogen atom provides a chemical handle for subsequent palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines) can be used to introduce a wide variety of aryl, heteroaryl, alkyl, or amino substituents at the halogenated position nih.gov. This strategy is a cornerstone of modern medicinal chemistry for building molecular complexity. For example, 2-amino-5-bromopyrimidine can undergo Suzuki coupling with various boronic acids to generate C-5 linked derivatives nih.gov.

Table 2: Common Reactions on the Pyrimidine Ring Carbons

| Reaction Type | Reagents & Catalyst | Position | Description |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C5 | Electrophilic aromatic substitution to install a bromine atom. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C5 (from 5-bromo derivative) | Forms a new C-C bond, attaching an aryl group. |

| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | C5 (from 5-bromo derivative) | Forms a new C-N bond, attaching a substituted amino group. |

Transformations of the 2-Amino Group (e.g., Acylation, Alkylation, Cyclization)

The exocyclic 2-amino group is a versatile nucleophilic center that can be readily modified.

Acylation: The amino group can be acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation can alter the electronic properties of the pyrimidine ring and introduce new points of interaction for biological targets nih.gov.

Alkylation: Reductive alkylation, which involves reacting the 2-aminopyrimidine with an aldehyde or ketone in the presence of a reducing agent (e.g., formic acid), is an effective method for preparing N-monosubstituted derivatives researchgate.net. Direct N-alkylation using alkyl halides can also be performed, though selectivity can be an issue, potentially leading to dialkylation or alkylation on the ring nitrogens google.comacs.org.

Cyclization: The 2-amino group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyrimidine derivatives. Similarly, reaction with α,β-unsaturated esters can lead to the formation of fused pyrimidone structures, expanding the chemical space accessible from the parent molecule semanticscholar.orgscilit.com.

Formation of Fused Heterocyclic Systems Incorporating the Compound's Fragments

The strategic fusion of additional rings onto the this compound core can lead to the development of novel chemical entities with unique three-dimensional structures and biological activities. The presence of the reactive 2-amino group, the pyrimidine ring nitrogens, and the hydroxyl group on the pyrrolidine ring offers multiple points for cyclization reactions.

Design and Synthesis of Novel Pyrimidine-Pyrrolidine Fused Rings

The synthesis of fused pyrimidine derivatives is a cornerstone of heterocyclic chemistry, yielding compounds with a broad spectrum of pharmacological properties. Various synthetic strategies can be envisioned for the creation of fused systems from this compound, targeting the formation of bi- and tricyclic structures. These approaches often involve the reaction of the aminopyrimidine moiety with bifunctional electrophiles.

One common strategy involves the condensation of the 2-amino group and one of the ring nitrogens of the pyrimidine with a suitable precursor to form a new fused ring. For instance, reaction with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or their equivalents can lead to the formation of pyridopyrimidines or similar fused systems. The general synthetic approaches for creating fused pyrimidine rings from various pyrimidine precursors are well-documented and can be adapted for this compound derpharmachemica.comnih.govdoaj.org.

For example, the reaction of 2-aminopyrimidines with appropriate reagents can yield a variety of fused systems, as detailed in the table below. These reactions typically proceed through initial nucleophilic attack by the exocyclic amino group, followed by cyclization and dehydration or elimination.

| Target Fused System | Potential Reagents | General Reaction Type | Reference for General Method |

|---|---|---|---|

| Triazolo[1,5-a]pyrimidine | Reagents that can form a hydrazine intermediate followed by cyclization | Condensation/Cyclization | doaj.orgsemanticscholar.orgresearchgate.net |

| Pyrimido[1,2-a]pyrimidine | 1,3-dielectrophiles (e.g., malondialdehyde derivatives) | Annulation | derpharmachemica.com |

| Pyrrolo[2,3-d]pyrimidine | α-haloketones or α-haloesters | Condensation/Cyclization | researchgate.net |

| Thiazolo[3,2-a]pyrimidine | α-haloketones followed by cyclization of a thio-intermediate | Hantzsch-type synthesis | mdpi.com |

| Pyrimido[4,5-b]quinoline | Cyclohexanone derivatives and an aldehyde | Multi-component reaction | nih.gov |

The pyrrolidine ring itself can also participate in cyclization reactions. For example, intramolecular reactions involving the hydroxyl group of the pyrrolidinol and a suitably functionalized pyrimidine ring could lead to novel fused systems.

Preparation of Nucleoside Analogs and Related Biomimetic Structures

Nucleoside analogs are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. The structure of this compound, containing a pyrimidine base and a hydroxylated pyrrolidine ring (a "sugar-like" moiety), makes it an excellent precursor for the synthesis of novel nucleoside analogs. In these analogs, the pyrrolidin-3-ol ring serves as a mimic of the furanose or pyranose ring found in natural nucleosides.

The synthesis of such analogs typically involves the modification of the hydroxyl group on the pyrrolidine ring to introduce a phosphate or phosphonate group, or to link it to other molecular fragments. The 2-amino group on the pyrimidine can also be a site for derivatization to modulate the compound's biological activity and interaction with target enzymes.

Research into pyrrolidine-based nucleoside analogs has demonstrated their potential as inhibitors of viral polymerases and other key cellular enzymes researchgate.net. The synthesis of these molecules often involves coupling the heterocyclic base to a pre-functionalized pyrrolidine scaffold. In the case of this compound, the base is already attached, simplifying the synthetic route to certain analogs.

Further derivatization strategies can include the introduction of various substituents on the pyrimidine ring or the pyrrolidine nitrogen to explore the structure-activity relationship. The development of biomimetic structures that mimic the transition state of enzymatic reactions is another promising avenue for this class of compounds.

The table below outlines potential strategies for the preparation of nucleoside analogs from this compound, based on established methodologies for similar compounds.

| Type of Nucleoside Analog | Synthetic Strategy | Key Reagents | Potential Application | Reference for General Method |

|---|---|---|---|---|

| Acyclic Nucleoside Analogs | Opening of the pyrrolidine ring | Oxidizing agents, reducing agents | Antiviral | nih.govnih.gov |

| Carbocyclic Nucleoside Analogs | The pyrrolidine ring acts as the carbocyclic sugar mimic | Phosphorylating agents (e.g., POCl₃) | Antiviral, Anticancer | researchgate.net |

| Phosphoramidate Prodrugs | Reaction of the hydroxyl group with a phosphoramidate moiety | Phosphoramidate coupling reagents | Improved cell permeability | researchgate.net |

| Oligonucleotide Building Blocks | Protection of the hydroxyl and amino groups, followed by phosphitylation | Protecting group reagents (e.g., DMT-Cl), phosphitylating agents | Antisense therapy | researchgate.net |

The synthesis of these complex molecules requires careful control of stereochemistry, particularly at the chiral centers of the pyrrolidine ring, as the biological activity of nucleoside analogs is often highly dependent on their three-dimensional structure.

Structure Activity Relationship Sar Investigations of 1 2 Aminopyrimidin 4 Yl Pyrrolidin 3 Ol Derivatives

Identification of Essential Structural Elements for Biological Potency

The fundamental scaffold of 1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol is comprised of three key moieties: a 2-aminopyrimidine (B69317) ring, a pyrrolidin-3-ol ring, and the linker connecting them. SAR studies have demonstrated that the 2-aminopyrimidine group is a critical hydrogen bonding motif, often acting as a hinge-binder in the ATP-binding site of various kinases. The primary amine at the C2-position is a crucial hydrogen bond donor, while the pyrimidine (B1678525) nitrogens can act as hydrogen bond acceptors.

Stereochemical Influence of the Pyrrolidin-3-ol Moiety on Target Interaction

The stereochemistry of the pyrrolidin-3-ol ring has been shown to be a determining factor in the biological activity of these derivatives. The chiral center at the C3-position of the pyrrolidine (B122466) ring dictates the spatial orientation of the hydroxyl group. Research has consistently shown that one enantiomer is significantly more active than the other, highlighting a stereospecific interaction with the target protein.

For instance, in many kinase inhibitors, the (R)-enantiomer of the pyrrolidin-3-ol moiety has been found to be more potent. This is often attributed to the optimal positioning of the hydroxyl group to form a key hydrogen bond with a specific amino acid residue in the target's active site. The (S)-enantiomer, in contrast, may position the hydroxyl group in a way that leads to a less favorable or even a repulsive interaction. This stark difference in activity between enantiomers underscores the importance of controlling stereochemistry during the synthesis of these compounds.

Systematic Exploration of Substituent Effects on Pyrimidine and Pyrrolidine Rings

Systematic modifications of both the pyrimidine and pyrrolidine rings have been explored to optimize the biological activity of this compound derivatives.

Pyrimidine Ring Substitutions:

Substituents on the pyrimidine ring can modulate the electronic properties of the scaffold and introduce additional points of interaction. For example, the introduction of small, electron-donating groups at the C5-position can enhance potency. Conversely, bulky substituents are generally not well-tolerated at this position, suggesting steric constraints within the binding site.

Pyrrolidine Ring Substitutions:

Modifications to the pyrrolidine ring, other than the essential hydroxyl group, have also been investigated. The introduction of small alkyl groups on the nitrogen atom can sometimes be tolerated, but larger groups often lead to a decrease in activity. Substitutions at other positions on the pyrrolidine ring can influence the ring's conformation and, consequently, the orientation of the key binding elements.

The following table summarizes the effects of various substitutions on the biological activity of this compound analogs:

| Moiety | Position of Substitution | Type of Substituent | Effect on Activity |

| Pyrimidine | C5 | Small, electron-donating (e.g., -CH3) | Increased potency |

| Pyrimidine | C5 | Bulky groups (e.g., -phenyl) | Decreased potency |

| Pyrrolidine | Nitrogen | Small alkyl (e.g., -CH3) | Tolerated, variable effect |

| Pyrrolidine | Nitrogen | Large alkyl (e.g., -benzyl) | Decreased potency |

Elucidation of Specific Ligand-Target Interactions Through SAR Data

The collective SAR data has enabled the development of detailed models for how these ligands interact with their biological targets, most notably protein kinases. The 2-aminopyrimidine moiety consistently forms two or three hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) part of ATP.

The hydroxyl group of the pyrrolidin-3-ol ring, particularly in the preferred stereoisomer, typically forms a crucial hydrogen bond with a residue in the catalytic loop or near the gatekeeper residue. This interaction helps to anchor the inhibitor in the active site and contributes significantly to its potency. The pyrrolidine ring itself often makes van der Waals contacts with hydrophobic residues in the binding pocket.

Strategies for Improving Selectivity and Potency through Chemical Modification

Building on the established SAR, several strategies have been employed to enhance the selectivity and potency of this compound derivatives. One successful approach involves introducing substituents that can exploit unique features of the target kinase's active site compared to other kinases. For example, targeting a specific hydrophobic pocket not present in other kinases can be achieved by adding a carefully selected lipophilic group at a suitable position.

Another strategy focuses on rigidifying the molecule to reduce the entropic penalty of binding. This can be achieved by introducing cyclic structures or other conformational constraints. By locking the molecule in its bioactive conformation, both potency and selectivity can be improved. Furthermore, fine-tuning the electronic properties of the pyrimidine ring through substitution can optimize the strength of the hinge-binding interactions.

Biological Target Identification and Activity Profiling of 1 2 Aminopyrimidin 4 Yl Pyrrolidin 3 Ol and Its Analogs

Kinase Inhibition Activities

c-Jun N-terminal Kinase 3 (JNK3) Inhibition

For instance, a series of aminopyrazole-based inhibitors have been developed, showing high potency and selectivity for JNK3. nih.gov These compounds often feature a core scaffold that, like 2-aminopyrimidine (B69317), can form critical hydrogen bond interactions within the kinase's ATP-binding site. The exploration of various substituents on these core structures has been crucial in optimizing potency and selectivity against other JNK isoforms and related kinases like p38α. nih.govacs.org The structure-activity relationship (SAR) studies of these related compounds suggest that the pyrrolidinol moiety of 1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol could be a key determinant of both potency and selectivity, though specific data is lacking.

No direct JNK3 inhibition data was found for this compound. The table below represents data for analogous compounds with a different core scaffold but targeting JNK3.

| Compound ID | Core Scaffold | JNK3 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) |

| Analog A | Aminopyrazole | 38 | 167 | 4.4 |

| Analog B | Aminopyrazole | 98 | 2740 | 28 |

Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) Inhibition

DYRK1A is a protein kinase involved in a wide range of cellular processes, and its dysregulation has been linked to neurodegenerative diseases and some cancers. nih.gov The 2-aminopyrimidine scaffold has been explored for its potential to inhibit DYRK1A. While specific data for this compound is not available, related aminopyrimidine derivatives have been investigated as DYRK1A inhibitors.

Structure-activity relationship studies on similar scaffolds have shown that modifications to the pyrimidine (B1678525) core and its substituents can significantly impact DYRK1A binding affinity. For example, scaffold hopping from a known pyrimidine-based inhibitor to other nitrogenous heterocycles often results in reduced binding affinity, highlighting the importance of the aminopyrimidine motif for interacting with the kinase's hinge region. nih.gov

No direct DYRK1A inhibition data was found for this compound. The table below represents data for analogous compounds with a different heterocyclic core but targeting DYRK1A.

| Compound ID | Core Scaffold | DYRK1A IC50 (µM) | DYRK2 IC50 (µM) |

| Analog C | Thiadiazine | 4.32 | >100 |

| Analog D | Imidazo[4,5-b]pyridine | 0.005 | 0.195 |

Phosphoinositide Kinase Class III (PIKfyve) Inhibition

PIKfyve is a lipid kinase that plays a crucial role in endosomal trafficking and autophagy. nih.gov Inhibition of PIKfyve has emerged as a potential therapeutic strategy for certain cancers and viral infections. nih.govresearchgate.net Several inhibitors of PIKfyve containing a 2-aminopyrimidine core have been developed and studied.

For instance, a series of indolyl pyrimidinamines were identified as potent PIKfyve inhibitors. acs.org Molecular docking studies of these compounds suggest that the aminopyrimidine ring forms key hydrogen bonds with the hinge region of the PIKfyve ATP-binding site. acs.org The development of these inhibitors has been guided by structure-based design, leading to compounds with high affinity and metabolic stability. acs.org

No direct PIKfyve inhibition data was found for this compound. The table below represents data for analogous compounds with an aminopyrimidine core targeting PIKfyve.

| Compound ID | Core Scaffold | PIKfyve IC50 (nM) |

| Analog E | Indolyl pyrimidinamine | 6.9 |

| Analog F | Indolyl pyrimidinamine | 4.0 |

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. mdpi.com The development of BACE1 inhibitors is a major focus of Alzheimer's research. Various heterocyclic scaffolds, including those containing an aminopyrimidine-like amidine moiety, have been investigated as BACE1 inhibitors. nih.gov

While direct inhibition data for this compound against BACE1 is not available, the broader class of compounds with amidino-pyrrolidine scaffolds has been explored. For example, novel BACE1 inhibitors with a hydroxyproline-derived N-amidinopyrrolidine scaffold have been designed and synthesized. nih.gov Structure-activity relationship studies of these compounds have shown that substituents on the pyrrolidine (B122466) ring and its appended groups are critical for inhibitory activity. nih.gov

No direct BACE1 inhibition data was found for this compound. The table below represents data for analogous compounds with an N-amidinopyrrolidine scaffold targeting BACE1.

| Compound ID | Core Scaffold | BACE1 IC50 (µM) |

| Analog G | N-amidinopyrrolidine | 8.75 |

| Analog H | N-amidinopyrrolidine | 1.4 |

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. frontiersin.org Consequently, CDK2 is an attractive target for the development of anticancer therapies. The 2-aminopyrimidine scaffold is a common feature in many potent CDK2 inhibitors. nih.govnih.gov

Although specific inhibitory data for this compound against CDK2 is not available, numerous studies have detailed the structure-activity relationships of related 2-aminopyrimidine derivatives. For example, a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues were designed and synthesized as potent CDK2 inhibitors, with some compounds exhibiting broad antiproliferative efficacy against various cancer cell lines. nih.gov Another study on (4-pyrazolyl)-2-aminopyrimidines identified a highly potent and selective CDK2 inhibitor with an IC50 value in the sub-nanomolar range. nih.gov

No direct CDK2 inhibition data was found for this compound. The table below represents data for analogous compounds with a 2-aminopyrimidine core targeting CDK2.

| Compound ID | Core Scaffold | CDK2 IC50 (nM) |

| Analog I | (4-Pyrazolyl)-2-aminopyrimidine | 0.29 |

| Analog J | N-(pyridin-3-yl)pyrimidin-4-amine | 64.42 |

Other Kinase Receptor Interactions and Profiling

The 2-aminopyrimidine scaffold is a versatile kinase inhibitor template and has been incorporated into inhibitors targeting a wide range of kinases beyond those detailed above. The broad applicability of this scaffold stems from its ability to mimic the adenine (B156593) portion of ATP and form key hydrogen bonds with the kinase hinge region.

Derivatives of 2-aminopyrimidine have been investigated as inhibitors of:

Polo-like kinase 4 (PLK4): A series of novel and potent PLK4 inhibitors with an aminopyrimidine core were developed using a scaffold hopping strategy. nih.gov

p21-Activated kinase 1 (PAK1): 2-Arylamino-4-aryl-pyrimidines were identified as potent inhibitors of PAK1. nih.gov

Receptor Tyrosine Kinases: Pyrido[2,3-d]pyrimidine derivatives have been shown to be broadly active tyrosine kinase inhibitors, targeting receptors such as PDGFr, FGFr, and EGFr. nih.gov

PI3K/mTOR: Sulfonamide methoxypyridine derivatives containing a pyrimidine core have been designed as dual PI3K/mTOR inhibitors. mdpi.com

This broad profiling highlights the potential for this compound and its analogs to interact with a variety of kinases, and further screening would be necessary to fully elucidate their selectivity profile.

Antimicrobial Activities

The 2-aminopyrimidine core is a versatile starting point for the development of new antimicrobial agents, with derivatives showing promise against a range of pathogens. ijpsjournal.com The structural adaptability of this class of compounds allows for modifications that can enhance their efficacy and combat drug resistance. ijpsjournal.com

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma. researchgate.net The development of new, effective drugs is crucial due to the limitations of current treatments. researchgate.netbohrium.com Several novel 2-aminopyrimidine derivatives have been synthesized and evaluated for their in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of the more acute form of HAT. researchgate.netbohrium.com

In one study, a series of 2-aminopyrimidine derivatives were prepared and tested. Some of these compounds demonstrated significant antitrypanosomal activity. researchgate.netbohrium.com For instance, compounds featuring the same side chain as the antimalarial drug chloroquine (B1663885) showed notable potency. researchgate.net Specifically, certain analogs exhibited IC₅₀ values in the low micromolar range against T. b. rhodesiense. researchgate.net Another study on 4-phenyl-6-(pyridin-3-yl)pyrimidines also reported promising antitrypanosomal activity, with some derivatives showing IC₅₀ values in the low micromolar to sub-micromolar range. researchgate.netnih.gov The structure-activity relationship (SAR) studies indicated that substitutions on the phenyl and pyrimidine rings play a crucial role in their trypanocidal efficacy. bohrium.comnih.gov

| Compound | Target Organism | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Analog 9b | T. b. rhodesiense | 0.41 | 30.7 |

| Analog 9c | T. b. rhodesiense | 1.03 | 30.9 |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidine (Analog 1) | T. b. rhodesiense | 4.8 | >20.8 |

| 4-(2-Methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine (Analog 13) | T. b. rhodesiense | 0.38 | >263 |

Malaria, caused by the parasite Plasmodium falciparum, remains a major global health issue, exacerbated by the emergence of drug-resistant strains. bohrium.com Substituted pyrimidines, including 2-aminopyrimidine derivatives, have been investigated as a source of new antiplasmodial agents. bohrium.comnih.gov

Research has shown that certain 2-aminopyrimidine derivatives exhibit excellent activity against P. falciparum. bohrium.com For example, compounds incorporating a 7-chloroquinoline (B30040) partial structure, similar to chloroquine, have demonstrated high potency. bohrium.com One particular derivative was found to be more active than chloroquine against a multi-resistant K1 strain of P. falciparum. bohrium.com Another study focused on 2-aminopyrimidine based 4-aminoquinolines, which showed antiplasmodial activity in the nanomolar range against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.govnih.gov The most potent compound in this series had an IC₅₀ value of 3.6 nM against the CQR strain, which was 56-fold lower than that of chloroquine. nih.govnih.gov These findings highlight the potential of the 2-aminopyrimidine scaffold in developing new antimalarial drugs that can overcome resistance. nih.gov

| Compound | Target Strain | IC₅₀ (nM) |

|---|---|---|

| 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine | P. falciparum (CQS, 3D7) | Not specified |

| P. falciparum (CQR, K1) | 3.6 |

The 2-aminopyrimidine moiety is a key structural component in a variety of compounds with broad-spectrum antimicrobial and antifungal activities. ijpsjournal.comresearchgate.netresearchgate.net The versatility of this heterocyclic system allows for the synthesis of a wide range of derivatives with potential therapeutic applications. ijpsjournal.com

Studies have demonstrated that newly synthesized 2-aminopyrimidine derivatives can exhibit moderate to good antibacterial and antifungal potential. researchgate.net For instance, a series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines were synthesized and evaluated, with some compounds showing activity against various bacterial and fungal strains. researchgate.net Similarly, Schiff bases derived from 2-aminopyrimidine have been screened for their fungicidal activity against pathogens like Fusarium verticillioides, Macrophomina phaseolina, and Rhizoctonia solani. egranth.ac.in One such derivative showed 100% inhibition against all three fungi, indicating its potential for agricultural applications. egranth.ac.in The mechanism of action for these compounds can vary, but they often work by interfering with metabolic pathways essential for microbial survival. ijpsjournal.com

Antiviral Activities (e.g., HIV-1 Inhibitors)

The pyrimidine core is a well-established scaffold in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govresearchgate.net Researchers have explored various pyrimidine analogs as inhibitors of different stages of the HIV-1 life cycle.

One area of focus has been the inhibition of HIV-1 capsid assembly. nih.gov A series of 2-pyridine-3-ylpyrimidines were synthesized and showed inhibitory activity, with IC₅₀ values ranging from 3 to 60 µM. nih.gov These compounds are believed to bind to the C-terminal domain of the capsid protein, thereby disrupting the assembly process. nih.gov Other studies have identified 4-aminopyrimidines as novel HIV inhibitors, although their precise molecular target was not initially known. researchgate.net Structural modifications of these compounds led to analogs with single-digit micromolar inhibitory activity against HIV replication. researchgate.net

Anticancer and Antileukemic Activities

The 2-aminopyrimidine scaffold is present in several approved anticancer drugs, such as imatinib, highlighting its importance in oncology drug discovery. nih.govresearchgate.net Derivatives of 2-aminopyrimidine have shown a wide range of anticancer activities, including cytotoxicity against various cancer cell lines. researchgate.netrsc.org

A series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were designed and synthesized, showing potent cytotoxic activity against breast (MCF-7) and cervical (HeLa) cancer cells, with IC₅₀ values of 0.48 µM and 0.74 µM, respectively. rsc.org Further investigation into the mechanism of action revealed that the most potent compound could induce cell cycle arrest at the S phase and trigger apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. rsc.org This compound was also found to suppress key signaling pathways involved in cancer cell proliferation, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. rsc.org Other studies have also reported the antiproliferative activity of aminopyrimidine derivatives against various human tumor cell lines. researchgate.net Pyrrolidine derivatives, in general, have been identified as a significant class of compounds with anticancer potential and often exhibit lower side effects. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Analog 7b | MCF-7 (Breast Cancer) | 0.48 ± 0.11 |

| HeLa (Cervical Cancer) | 0.74 ± 0.13 |

Applications as Nucleoside Analogs in Biochemical Pathways

The aminopyrimidine ring is a fundamental component of nucleotide bases in DNA and RNA. researchgate.net This structural similarity has led to the investigation of 2-aminopyrimidine derivatives as nucleoside analogs that can interfere with various biochemical pathways.

For instance, 2-aminopyrimidine derivatives have been identified as small molecule inhibitors of the canonical Wnt signaling pathway, which is often dysregulated in various cancers. nih.gov Certain derivatives were found to specifically inhibit this pathway with IC₅₀ values around 10 µM, without significant cellular toxicity. nih.gov By acting as mimics of natural nucleosides, these compounds can potentially be incorporated into nucleic acids or bind to enzymes involved in nucleotide metabolism, leading to the disruption of cellular processes. Acyclic nucleotide derivatives, which are structural analogs of natural 2'-deoxyribonucleoside-5'-triphosphates, can act as substrates for DNA polymerases and function as chain terminators, thereby exhibiting antiproliferative activities in cancer cells. nih.gov The development of such nucleoside analogs represents a promising strategy for targeting various diseases at the molecular level. nih.govnih.gov

Investigation of Other Reported Biological Effects (e.g., anti-inflammatory, antioxidant)

Beyond their primary therapeutic targets, the scaffold of this compound and its analogs, which combine 2-aminopyrimidine and pyrrolidine moieties, have been explored for other potential biological activities, notably anti-inflammatory and antioxidant effects. The inherent properties of these heterocyclic systems suggest a potential for broader pharmacological applications.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds structurally related to this compound is primarily linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. Numerous studies have investigated the efficacy of 2-aminopyrimidine derivatives as inhibitors of COX-1 and COX-2.

Several pyrimidine analogs have been synthesized and evaluated for their anti-inflammatory properties, with some demonstrating significant inhibitory action against COX enzymes. For instance, a series of pyrimidine derivatives were shown to inhibit both COX-1 and COX-2, with IC50 values indicating a potential for anti-inflammatory effects. nih.gov Notably, certain pyrazolopyrimidine derivatives have been identified as potent and selective COX-2 inhibitors. bsu.edu.eg For example, compounds 8a, 10c, and 13c from one study showed potent and selective inhibition of COX-2, with inhibition percentages of 79.6%, 78.7%, and 78.9% respectively at a 2 µM concentration. bsu.edu.eg

Another study on novel spiro pyrrolo[3,4-d]pyrimidine derivatives also revealed significant anti-inflammatory activity through COX inhibition. Compounds 11 and 6 from this series were identified as powerful and selective COX-2 inhibitors, with selectivity indices of 175 and 129.21, respectively, which were considerably higher than the reference drug celecoxib (B62257) (31.52). nih.gov Furthermore, some 2-aminopyrimidine derivatives have shown in vivo anti-inflammatory activity in animal models, supporting their potential as anti-inflammatory agents. nih.gov

The pyrrolidine moiety also contributes to the anti-inflammatory profile of various compounds. nih.govresearchgate.net Research on pyrrolidine-containing compounds has demonstrated their potential to modulate inflammatory pathways.

The following interactive table summarizes the in vitro anti-inflammatory activity of selected 2-aminopyrimidine analogs.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |

|---|---|---|---|

| Compound 3b | 19.45 ± 0.07 | 31.4 ± 0.12 | nih.gov |

| Compound 4b | 26.04 ± 0.36 | 34.4 ± 0.10 | nih.gov |

| Compound 4d | 28.39 ± 0.03 | 23.8 ± 0.20 | nih.gov |

| Compound L1 | >100 | 12.5 ± 1.8 | nih.gov |

| Compound L2 | >100 | 15.2 ± 2.1 | nih.gov |

| Compound 11 | >1000 | 175 | nih.gov |

| Compound 6 | >1000 | 129.21 | nih.gov |

Antioxidant Activity

The antioxidant potential of analogs of this compound has also been a subject of investigation. Both 2-aminopyrimidine and pyrrolidine scaffolds are found in compounds exhibiting free radical scavenging properties.

The antioxidant activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govrsc.orgmdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured, with a color change from purple to yellow indicating antioxidant activity.

Several studies have reported the antioxidant potential of pyrimidine derivatives. ijpsonline.com For instance, a series of tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogs were synthesized, and some exhibited excellent antioxidant activity in the DPPH assay, with IC50 values of 46.31 and 48.81 µg/mL. ijpsonline.com Another study on spiro pyrrolo[3,4-d]pyrimidine derivatives showed that compound 11 had strong antioxidant activity with an IC50 value of 33.0 µg/mL, while compound 6 showed moderate activity with an IC50 of 94.04 µg/mL, compared to the standard ascorbic acid (IC50 of 4.08 µg/mL). nih.gov

Pyrrolidine-2-one derivatives have also been synthesized and evaluated for their antioxidant properties. In one study, a series of these compounds were tested for their radical scavenging ability using the DPPH method, with many showing potent or moderate antioxidant activity. researchgate.net The antioxidant effects of substituted 2-aminopyridine (B139424) δ-lactone derivatives have also been demonstrated through the DPPH assay, revealing a significant antioxidant capacity for most of the tested compounds, with IC50 values ranging between 1.30–3.61 mg/mL. nih.gov

The following interactive table summarizes the in vitro antioxidant activity of selected analogs.

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analog 3a | DPPH | 46.31 µg/mL | ijpsonline.com |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analog 3b | DPPH | 48.81 µg/mL | ijpsonline.com |

| Spiro pyrrolo[3,4-d]pyrimidine derivative 11 | DPPH | 33.0 µg/mL | nih.gov |

| Spiro pyrrolo[3,4-d]pyrimidine derivative 6 | DPPH | 94.04 µg/mL | nih.gov |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH | > 128 µg/mL | nih.gov |

Molecular Level Mechanistic Investigations

Characterization of Ligand-Target Binding Modes through Structural Biology Techniques

To understand how 1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol interacts with its biological targets, structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) would be essential. These methods would provide a three-dimensional structure of the compound bound to its target protein. Such a structure would reveal the precise orientation of the ligand in the active site, elucidating key points of interaction that contribute to its binding affinity and selectivity. However, no publicly accessible Protein Data Bank (PDB) entries or published structural studies for this specific compound-target complex were found.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions at the Active Site

Based on its chemical structure, this compound possesses several functional groups capable of forming specific interactions within a protein's active site. The 2-aminopyrimidine (B69317) group is a well-known "hinge-binder" in many kinase inhibitors, typically forming crucial hydrogen bonds with the backbone of the kinase hinge region. The amino group and the pyrimidine (B1678525) nitrogens can act as hydrogen bond donors and acceptors. Additionally, the pyrrolidin-3-ol moiety offers a hydroxyl group for further hydrogen bonding and a pyrrolidine (B122466) ring that can engage in hydrophobic or van der Waals interactions. A detailed analysis would require a co-crystal structure to measure the exact distances and geometries of these potential bonds. Without experimental data, any discussion of these interactions remains hypothetical.

Identification of Allosteric Binding Sites and Modulatory Mechanisms

Some small molecules exert their effects not by binding to the primary active (orthosteric) site but to a secondary, allosteric site. This binding can modulate the protein's activity by inducing a conformational change. Determining if this compound acts as an allosteric modulator would require specialized biochemical and biophysical assays, such as kinetic studies in the presence of the native substrate or structural studies showing a binding site distinct from the active site. No research indicating an allosteric mechanism for this compound has been identified.

Biochemical Assays for Elucidating Enzyme Kinetics and Inhibition Mechanisms

Biochemical assays are fundamental to understanding how a compound affects its target enzyme. These studies would determine its potency (e.g., IC50, the concentration at which it inhibits 50% of the enzyme's activity) and its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For kinase targets, this typically involves measuring the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor and ATP. This data is then used to calculate key parameters like the inhibition constant (Ki). Research articles detailing such kinetic studies for this compound against any specific target are not currently available.

Table 1: Hypothetical Data from a Kinase Inhibition Assay This table is for illustrative purposes only, as no specific data was found for this compound.

| Kinase Target | Inhibition Mechanism | IC50 (nM) | Ki (nM) |

|---|---|---|---|

| Kinase X | ATP-Competitive | Data N/A | Data N/A |

Cellular Target Engagement Studies

Confirming that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery. Cellular target engagement can be measured using techniques like the Cellular Thermal Shift Assay (CETSA). CETSA assesses the binding of a ligand to its target by measuring changes in the thermal stability of the protein; a ligand-bound protein is typically more resistant to heat-induced denaturation. No published CETSA data or results from other cellular target engagement assays for this compound could be located. This information would be vital for validating its mechanism of action in a physiologically relevant context.

Computational Chemistry and Molecular Modeling in Research on 1 2 Aminopyrimidin 4 Yl Pyrrolidin 3 Ol

Molecular Docking Simulations for Binding Conformation Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol , docking simulations are crucial for predicting its binding conformation within the active site of a target protein, often a kinase.

Researchers utilize molecular docking to understand the binding mode of aminopyrimidine derivatives. For instance, in studies of similar compounds targeting Polo-like kinase 1 (PLK1), docking simulations revealed that the aminopyrimidine ring could form key hydrogen bonds with hinge region residues of the kinase. nih.gov The pyrrolidine (B122466) moiety often explores deeper regions of the binding pocket, with the hydroxyl group forming additional hydrogen bonds, thus anchoring the ligand and contributing to its binding affinity.

A typical molecular docking study would involve preparing the three-dimensional structure of the target protein and the ligand, This compound . The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring them based on a force field. The resulting poses provide insights into potential key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

| Computational Tool | Typical Application in Aminopyrimidine-Pyrrolidine Research | Key Findings from Analogous Studies |

|---|---|---|

| AutoDock | Predicting binding modes and affinities of pyrrolidine derivatives. researchgate.net | Identification of key hydrogen bonds and hydrophobic interactions. |

| Glide | High-throughput virtual screening and lead optimization. nih.gov | Ranking of compounds based on docking scores to prioritize synthesis. |

| MOE (Molecular Operating Environment) | Comprehensive analysis of ligand-receptor interactions. nih.gov | Visualization of detailed 2D and 3D interaction maps. |

Virtual High-Throughput Screening (vHTS) for Lead Identification

Virtual high-throughput screening (vHTS) is a computational method used to screen large libraries of chemical compounds against a biological target. e3s-conferences.orgnih.gov This approach is instrumental in identifying potential lead compounds from vast virtual databases that are likely to bind to a target of interest. For research involving This compound , vHTS can be employed to discover novel derivatives with improved activity.

The process often starts with a known active compound or a pharmacophore model derived from it. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. In the case of aminopyrimidine-pyrrolidine scaffolds, this might include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the pyrimidine (B1678525) nitrogens), and a hydroxyl group on the pyrrolidine ring. nih.gov Large chemical libraries are then computationally filtered to select molecules that match this pharmacophoric pattern. The resulting hits are then subjected to further analysis, such as molecular docking, to refine the selection.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. acs.orgresearchgate.net For This compound , DFT calculations can provide valuable information about its molecular structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

These calculations help in understanding the molecule's reactivity and its potential to interact with biological targets. For example, the distribution of electrostatic potential on the molecular surface can indicate regions that are likely to engage in hydrogen bonding or electrostatic interactions. The energies of the HOMO and LUMO can provide insights into the molecule's chemical stability and its susceptibility to metabolic reactions.

| Quantum Chemical Property | Significance for this compound | Information Gained |

|---|---|---|

| Molecular Geometry Optimization | Provides the most stable 3D conformation. | Accurate bond lengths, bond angles, and dihedral angles. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions. acs.orgresearchgate.net | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines electronic transition properties and reactivity. acs.orgresearchgate.net | Insights into chemical stability and charge transfer interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. researchgate.net For This compound , MD simulations can be used to analyze its conformational flexibility and the stability of its complex with a target protein.

De Novo Design Approaches for Novel this compound Derivatives

De novo design is a computational strategy for generating novel molecular structures with desired properties. This approach is particularly useful when seeking to create new derivatives of a lead compound like This compound . The process typically involves either growing a new molecule atom-by-atom within the binding site of a target or linking together molecular fragments that are known to have favorable interactions.

Starting with the core aminopyrimidine-pyrrolidine scaffold, de novo design algorithms can explore a vast chemical space to suggest modifications that could enhance binding affinity or improve pharmacokinetic properties. For example, the software might suggest adding a substituent to the pyrrolidine ring to form additional interactions with a hydrophobic pocket in the target protein. These computationally designed molecules can then be prioritized for synthesis and biological evaluation.

Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) Methodologies

Both ligand-based drug design (LBDD) and structure-based drug design (SBDD) are overarching strategies that encompass the aforementioned computational techniques. The choice between them depends on the availability of structural information about the biological target.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown. nih.govskku.edu This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. LBDD methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, are used to build predictive models based on a set of known active and inactive compounds. These models can then be used to screen virtual libraries for new potential inhibitors.

Structure-Based Drug Design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. researcher.life SBDD methods, including molecular docking and MD simulations, leverage the structural information of the target's binding site to design ligands with high affinity and selectivity. The design of many kinase inhibitors, a class to which This compound and its derivatives often belong, has been heavily guided by SBDD principles. nih.gov

Future Directions and Research Perspectives

Development of Next-Generation Derivatives with Tailored Biological Profiles

The core structure of 1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol presents multiple avenues for the development of next-generation derivatives. The 2-aminopyrimidine (B69317) moiety is a well-known hinge-binding motif in many kinase inhibitors. Future research could focus on synthesizing analogs with substitutions on the pyrimidine (B1678525) ring to enhance potency and selectivity for specific kinase targets. Additionally, modification of the pyrrolidin-3-ol ring, for instance by introducing substituents at other positions or altering the stereochemistry, could modulate physicochemical properties such as solubility and cell permeability, thereby tailoring the biological profile of the compounds.

Exploration of Novel Therapeutic Applications Beyond Current Indications

Given that the biological activity of this compound is not yet defined, a primary research goal would be to screen the compound against a broad range of therapeutic targets. The aminopyrimidine scaffold is prevalent in drugs targeting cancers, inflammatory diseases, and infectious agents. Therefore, initial investigations could explore its potential as an anticancer agent by testing its cytotoxicity against various cancer cell lines. Furthermore, its activity against key enzymes implicated in inflammatory pathways or its potential as an antimicrobial agent could be explored.

Integration of Advanced Synthetic Strategies for Scalable Production and Diversity

The development of a robust and scalable synthetic route for this compound and its derivatives is crucial for enabling extensive biological evaluation. Future work could focus on designing a convergent synthetic strategy that allows for the late-stage introduction of diversity at various points of the molecule. The use of modern synthetic methodologies, such as flow chemistry, could be explored to improve reaction efficiency, reduce production time, and enhance safety, thereby facilitating the scalable production of a library of analogs for structure-activity relationship (SAR) studies.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly powerful tools in drug discovery. In the context of this compound, AI/ML models could be employed to predict the potential biological activities of virtual derivatives. By training models on existing datasets of aminopyrimidine and pyrrolidine-containing compounds with known activities, it would be possible to prioritize the synthesis of novel analogs with a higher probability of desired pharmacological effects. These computational approaches can accelerate the design-make-test-analyze cycle, leading to a more efficient optimization of lead compounds.

Comprehensive Investigation of Stereoisomeric Effects on Pharmacological Outcomes

The pyrrolidin-3-ol moiety in this compound contains a chiral center, meaning the compound can exist as two distinct enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, metabolic profiles, and toxicities. A critical area of future research would be the chiral separation of the racemic mixture of this compound and the individual pharmacological evaluation of each enantiomer. Understanding the stereoisomeric effects is essential for identifying the more potent and potentially safer enantiomer for further development.

Expanding the Understanding of Pan-Assay Interference and Specificity

Pan-Assay Interference Compounds (PAINS) are molecules that can give false-positive results in high-throughput screening assays due to non-specific interactions. The 2-aminopyrimidine scaffold has been flagged in some PAINS filters. Therefore, it will be important to experimentally assess whether this compound and its derivatives exhibit PAINS behavior. This can be achieved through various counter-screens and biophysical methods to ensure that any observed biological activity is due to specific binding to a biological target and not an artifact of assay interference. A thorough understanding of the compound's specificity will be crucial for its validation as a potential drug candidate.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol?

- Answer : The compound can be synthesized via nucleophilic substitution between 4-chloropyrimidine derivatives and pyrrolidin-3-ol precursors. For stereochemical control, asymmetric catalysis or chiral resolution may be required, as demonstrated in enantiomerically pure pyrrolidin-3-ol derivatives (e.g., (3S)-pyrrolidin-3-ol) . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts like palladium for coupling reactions) is critical to improve yield and purity. Post-synthetic purification via column chromatography or recrystallization using solvents such as ethanol/water mixtures is recommended .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Answer :

- 1H/13C NMR : Confirm the presence of the pyrrolidine ring (δ 3.0–4.0 ppm for protons adjacent to nitrogen) and pyrimidine aromatic protons (δ 8.0–9.0 ppm).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 195.2).

- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the aminopyrimidine moiety) .

Q. What safety protocols should be followed during handling and storage?

- Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent degradation. In case of exposure, rinse affected areas with water and consult safety data sheets for emergency measures .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved?

- Answer : Chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution with lipases/esterases can isolate enantiomers. Patent literature describes asymmetric synthesis of (3S)-pyrrolidin-3-ol derivatives via stereoselective reduction of ketone intermediates .

Q. What experimental approaches are used to study the compound’s interaction with biological targets?

- Answer :

- Enzyme Inhibition Assays : Measure IC50 values against kinases or proteases using fluorogenic substrates.

- Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled antagonists) to determine binding affinity (Ki).

- Molecular Docking : Computational modeling to predict interactions with active sites (e.g., ATP-binding pockets in kinases) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Answer :

- Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance binding affinity.

- Pyrrolidine Substitutions : Replace the hydroxyl group with bioisosteres (e.g., methoxy) to improve metabolic stability.

- In Vivo Testing : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models .

Q. What strategies assess the compound’s stability under physiological conditions?

- Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and varying pH (1–13) to identify degradation products via LC-MS.

- Accelerated Stability Testing : Monitor purity over 1–3 months at elevated temperatures (40°C/75% RH) to predict shelf life .